

The Toxicological Profile of Hydroxyisohexyl 3-Cyclohexene Carboxaldehyde (HICC): A Technical Guide

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Compound Name: *Kovanol*

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Introduction

Hydroxyisohexyl 3-cyclohexene carboxaldehyde (HICC), commonly known as Lyrall®, is a synthetic fragrance ingredient that has been widely used in a variety of consumer products, including cosmetics, personal care items, and household cleaners.^{[1][2]} It is a mixture of two isomers: 4-(4-hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde and 3-(4-hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde.^[3] Despite its pleasant floral scent, significant concerns regarding its toxicological profile, particularly its potent skin-sensitizing properties, have led to strict regulatory measures, including a ban on its use in cosmetic products in the European Union as of August 2021.^{[4][5]} This technical guide provides an in-depth overview of the toxicological data for HICC, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of its toxicity.

Chemical and Physical Properties

HICC is a clear, colorless liquid with a delicate, sweet, floral odor.^[6] Key chemical and physical properties are summarized in the table below.

Property	Value	Source
Chemical Name	Hydroxyisohexyl 3-cyclohexene carboxaldehyde	SCCS/1456/11
INCI Name	Hydroxyisohexyl 3-Cyclohexene Carboxaldehyde	SCCS/1456/11
CAS Numbers	31906-04-4 (for the 4-isomer and the mixture), 51414-25-6 (for the 3-isomer)	SCCS/1456/11
Molecular Formula	C13H22O2	SCCS/1456/11
Molecular Weight	210.32 g/mol	SCCS/1456/11
Log Pow (calculated)	3.6	SCCS/1456/11

Toxicological Profile

The toxicological assessment of HICC has been extensively reviewed by the Scientific Committee on Consumer Safety (SCCS). The primary concern is its well-documented potential to cause skin sensitization, leading to allergic contact dermatitis.

Acute Toxicity

The acute toxicity of HICC via oral and dermal routes is low.

Study	Species	Guideline	Results
Acute Oral Toxicity	Rat (Sprague-Dawley)	Not specified	LD50 > 4 g/kg bw.[7] In a dose-range finding study, no deaths occurred at 0.5 and 1.6 g/kg, while one of four rats died at 5.0 g/kg.[8]
Acute Dermal Toxicity	Rabbit	Not specified	LD50 > 5 g/kg bw.[7]

Skin Irritation

In a primary skin irritation study in rabbits, HICC was applied to the skin for 4 hours under semi-occlusive conditions. The study reported signs of dermal irritation in all treated rabbits.[\[7\]](#)[\[9\]](#)

Skin Sensitization

HICC is a well-established and potent skin sensitizer in humans.[\[7\]](#)[\[8\]](#) This has been demonstrated in numerous clinical studies and through epidemiological data.

Study Type	Species	Key Findings
Human Repeated Insult Patch Test (HRIPT)	Human	Several HRIPTs have been conducted with fragrance compounds containing HICC. In one study with HICC at 15% in alcohol/DEP, no significant irritant or allergic reactions were observed in 109 volunteers. [10] However, other data clearly demonstrate that current use levels have caused both the induction and elicitation of contact allergy. [8]
Epidemiological Data	Human	In European surveys of eczema patients, 1.9 – 2.7% showed allergic reactions to HICC 5% in petrolatum during routine patch testing. [8] [11]

Genotoxicity

A battery of in vitro and in vivo tests has been conducted to assess the genotoxic potential of HICC. Overall, the evidence suggests that HICC is not genotoxic.

Test	System	Guideline	Metabolic Activation	Result
Bacterial Reverse Mutation Assay (Ames Test)	Salmonella typhimurium strains TA98, TA100, TA1535, TA1537	OECD 471	With and without S9	Negative
In vitro Mammalian Chromosome Aberration Test	Human Lymphocytes	OECD 473	With and without S9	Negative
In vivo Mammalian Erythrocyte Micronucleus Test	Mouse	OECD 474	N/A	Negative

Reproductive and Developmental Toxicity

A one-generation reproduction toxicity study was conducted in rats. The parental generation was dosed with HICC, and effects on the F1 generation were observed. Skin peeling, acanthosis, and hyperkeratosis were noted in the offspring of female rats at doses of 100 and 500 mg/kg bw/day.[\[7\]](#)

Experimental Protocols

Detailed methodologies for the key toxicological studies are outlined below, based on the relevant OECD guidelines and available study information.

Acute Oral Toxicity (based on OECD 401)

- Test System: Sprague-Dawley rats, 2 per sex per dose group.
- Test Substance Administration: HICC administered orally by gavage. The vehicle used was not specified in the available summary.

- Dose Levels: 0.5, 1.6, and 5.0 g/kg body weight.
- Observations: Animals were observed for clinical signs of toxicity and mortality for a period of 14 days. Observations included changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Body weights were recorded weekly.
- Pathology: A gross necropsy was performed on all animals at the end of the study.

In vitro Mammalian Chromosome Aberration Test (based on OECD 473)

- Test System: Cultured human peripheral blood lymphocytes.
- Test Substance Preparation: HICC was dissolved in a suitable solvent and added to the cell cultures at a range of concentrations.
- Metabolic Activation: The assay was performed both in the absence and presence of an exogenous metabolic activation system (S9 fraction from induced rat liver).
- Procedure:
 - Cell cultures were exposed to HICC for a short duration (e.g., 3-6 hours) in the presence and absence of S9 mix, and for a longer duration (e.g., 24 hours) in the absence of S9 mix.
 - Following the exposure period, the cells were washed and incubated in fresh medium.
 - A spindle inhibitor (e.g., colcemid) was added to arrest cells in metaphase.
 - Cells were harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides.
 - Chromosomes were stained, and metaphase cells were analyzed for structural chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).

- Analysis: The number of cells with aberrations and the types of aberrations were recorded for each concentration and control group.

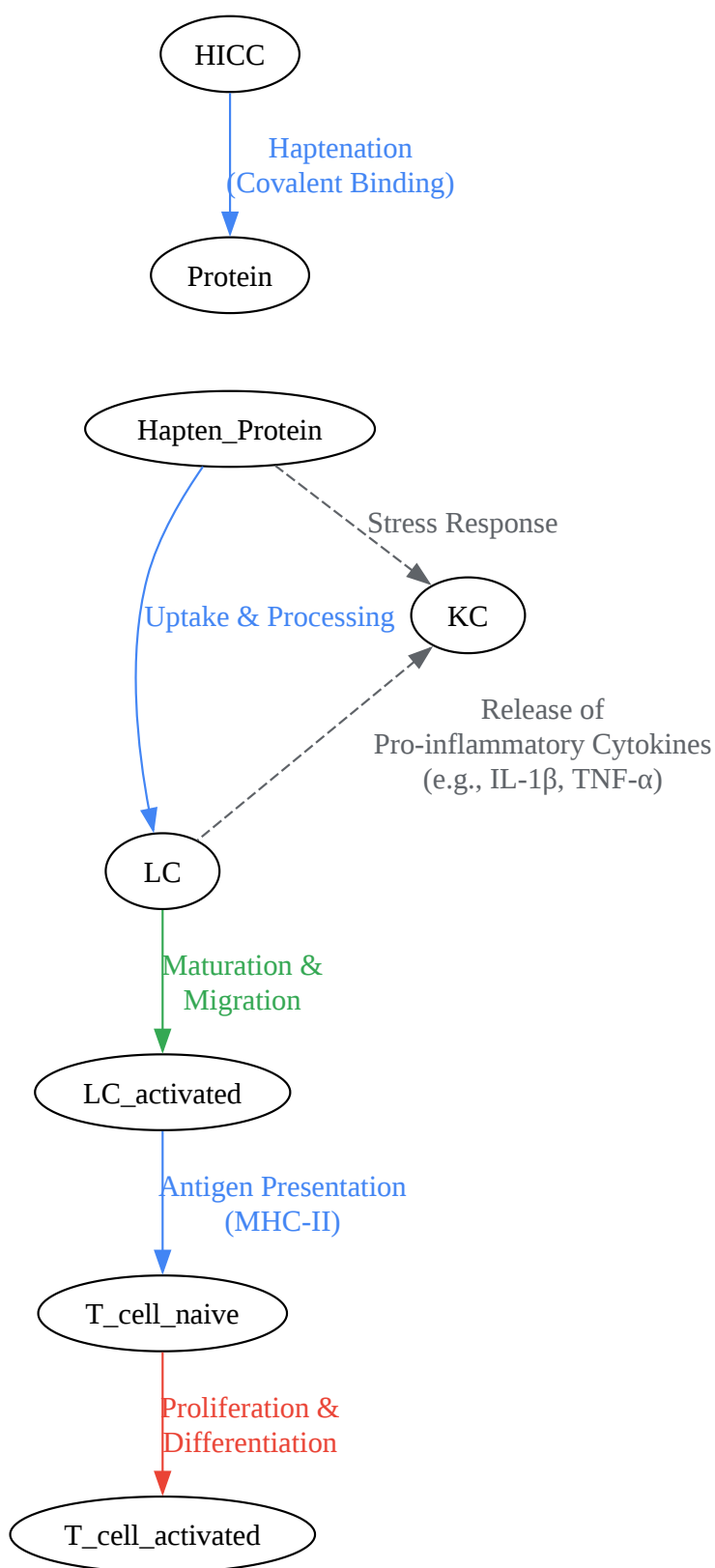
In vivo Mammalian Erythrocyte Micronucleus Test (based on OECD 474)

- Test System: Mice.
- Test Substance Administration: HICC was administered to the animals, typically via oral gavage or intraperitoneal injection, at multiple dose levels.
- Procedure:
 - Animals were treated with HICC, and bone marrow or peripheral blood was collected at appropriate time points (e.g., 24 and 48 hours after treatment).
 - For bone marrow analysis, animals were euthanized, and bone marrow was flushed from the femurs.
 - The cells were prepared on microscope slides and stained to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).
 - A large number of PCEs (e.g., at least 2000 per animal) were scored for the presence of micronuclei.
- Analysis: The frequency of micronucleated PCEs was calculated for each animal. The ratio of PCEs to NCEs was also determined as an indicator of cytotoxicity.

Signaling Pathways and Experimental Workflows

Mechanism of Skin Sensitization by HICC

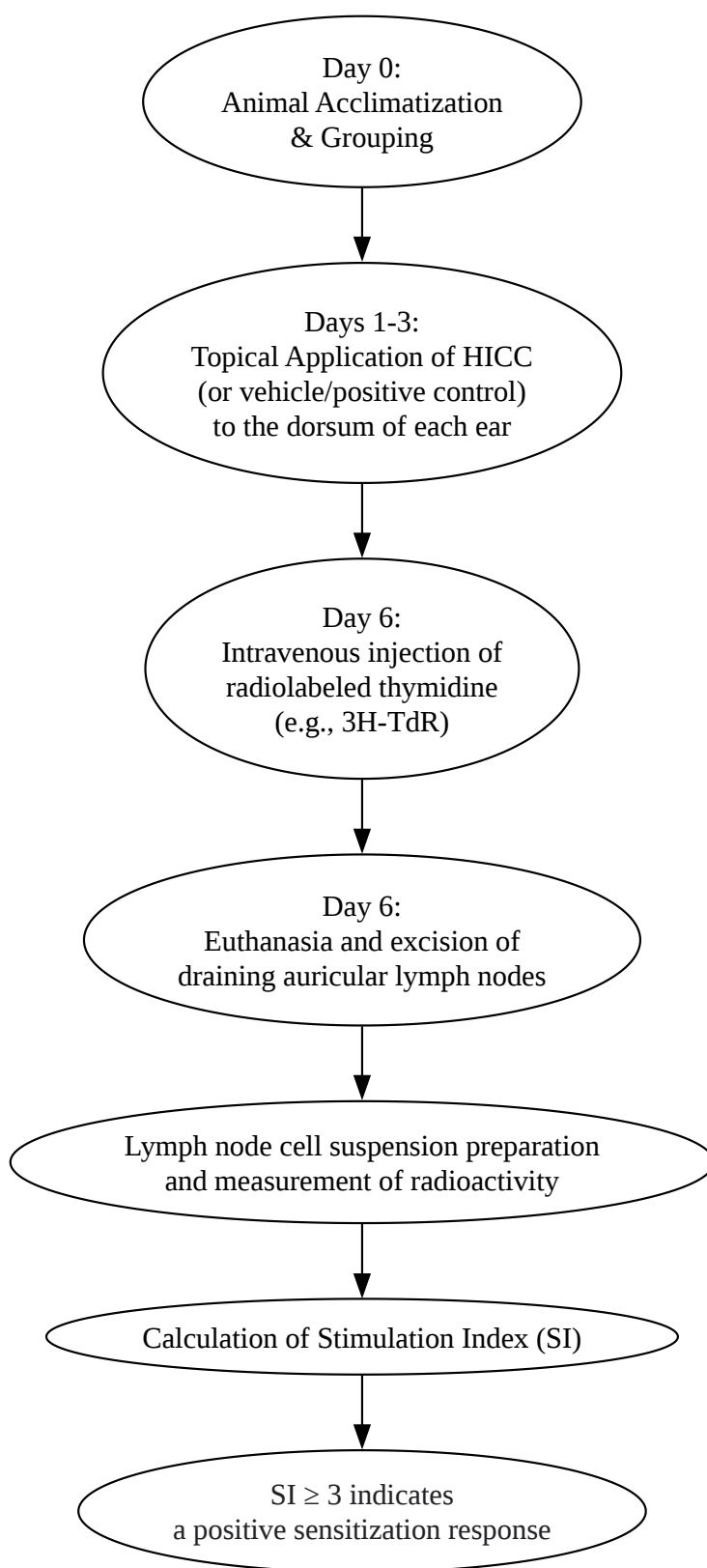
HICC, like many chemical allergens, is a hapten.^[12] This means it is a small molecule that can elicit an immune response only when it binds to a larger carrier molecule, typically a protein. The process of skin sensitization can be visualized as a multi-step pathway.



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Experimental Workflow for the Local Lymph Node Assay (LLNA)

The LLNA is a widely accepted in vivo method for assessing the skin sensitization potential of chemicals. The workflow involves topical application of the test substance to the ears of mice and measuring the subsequent lymphocyte proliferation in the draining lymph nodes.



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Conclusion

The toxicological profile of hydroxyisohexyl 3-cyclohexene carboxaldehyde is dominated by its potent skin-sensitizing properties. While it exhibits low acute toxicity and is not considered genotoxic, its ability to act as a hapten and induce allergic contact dermatitis is a significant human health concern. This has led to its prohibition in cosmetic products in the European Union. The data summarized in this guide, compiled from extensive reviews by regulatory bodies, underscores the importance of thorough toxicological evaluation of fragrance ingredients. For researchers and professionals in drug development and consumer product safety, the case of HICC serves as a critical example of how a substance's immunotoxic potential can be the determining factor in its risk assessment and regulatory status.

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